6-Methyl-3-morpholinopyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methyl-3-morpholin-4-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-8-2-3-9(10(11)12-8)13-4-6-14-7-5-13/h2-3H,4-7H2,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKZZXMKWBIRRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)N2CCOCC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701271699 | |
| Record name | 6-Methyl-3-(4-morpholinyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1286273-54-8 | |
| Record name | 6-Methyl-3-(4-morpholinyl)-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1286273-54-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-3-(4-morpholinyl)-2-pyridinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701271699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Design
Diverse Synthetic Routes to 6-Methyl-3-morpholinopyridin-2-amine
The construction of the this compound molecule can be approached through various synthetic blueprints, each with its own merits regarding efficiency, scalability, and precursor availability. These routes often involve either the formation of the pyridine (B92270) ring from acyclic precursors or the functionalization of a pre-existing pyridine core.
Multi-step syntheses are fundamental to constructing complex molecules like this compound from simple, commercially available starting materials. A plausible and commonly employed strategy for such polysubstituted pyridines begins with the synthesis of a suitably substituted pyridine ring, followed by the sequential introduction of the required functional groups.
One logical disconnection approach for the target molecule suggests a 2-amino-6-methylpyridine (B158447) scaffold as a key intermediate. The synthesis of 2-amino-6-methylpyridine itself can be achieved through various methods, including the Chichibabin reaction of α-picoline with sodium amide, though this method can require harsh conditions. google.com A more contemporary approach might involve the cyclization of acyclic precursors.
A potential multi-step pathway to this compound is outlined below:
Formation of a 2-amino-6-methylpyridine core : This can be achieved through established methods for pyridine synthesis.
Halogenation at the 3-position : The 2-amino-6-methylpyridine intermediate would then undergo regioselective halogenation (e.g., bromination or chlorination) at the 3-position. The directing effects of the existing amino and methyl groups are crucial for achieving the desired regioselectivity. Recent advances have detailed methods for the 3-selective halogenation of pyridines via Zincke imine intermediates, which could be applicable here. nih.govnsf.govchemrxiv.org
Nucleophilic Aromatic Substitution (SNAr) : The final step would involve the reaction of the 3-halo-6-methylpyridin-2-amine intermediate with morpholine (B109124). The halogen at the 3-position, activated by the electron-withdrawing nature of the pyridine nitrogen, serves as a good leaving group for nucleophilic substitution by the secondary amine, morpholine. researchgate.net
This stepwise approach allows for the controlled installation of each substituent, ensuring the correct final arrangement.
The synthesis of a library of related pyridine derivatives can be efficiently managed using convergent or divergent strategies.
Divergent Synthesis : A divergent strategy would begin with a common pyridine-based intermediate that can be elaborated into a variety of final products. For example, a 2-amino-3-halo-6-methylpyridine intermediate could be reacted with a range of different nucleophiles (morpholine, piperidine, various thiols, etc.) to generate a library of 3-substituted aminopyridines. This approach is highly valuable in drug discovery for structure-activity relationship (SAR) studies. A patent for the synthesis of related compounds describes a divergent route where a late-stage intermediate is common to the synthesis of multiple final products. google.com
Modern organic synthesis heavily relies on catalytic methods to improve efficiency, selectivity, and sustainability. The synthesis of aminopyridines, a key feature of the target molecule, has been significantly advanced by the development of transition-metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Amination : The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of aminopyridines from halopyridines. google.com In the context of synthesizing this compound, a palladium catalyst could be used to couple morpholine with a 3-halo-6-methylpyridin-2-amine intermediate.
Copper-Catalyzed Amination : Copper-based catalysts also offer an effective alternative for the amination of halopyridines. These reactions can sometimes be more cost-effective than their palladium-catalyzed counterparts and can exhibit different substrate scope and functional group tolerance. Copper-mediated C-N bond formation has been utilized in the synthesis of related nitropyrimidine intermediates. google.com
The table below summarizes some catalytic systems used in the synthesis of aminopyridine derivatives.
| Catalyst System | Reaction Type | Precursors | Key Features |
|---|---|---|---|
| Palladium complexes with phosphine (B1218219) ligands (e.g., Buchwald-Hartwig) | C-N Cross-Coupling | Halopyridine, Amine | Broad substrate scope, high efficiency. |
| Copper salts (e.g., CuI, Cu(OAc)₂) with ligands | C-N Cross-Coupling (Ullmann-type) | Halopyridine, Amine | Cost-effective, useful for specific substrates. |
| Lewis acids (e.g., InCl₃) | Multi-component reactions | Aldehydes, nitriles, etc. | Formation of pyridine ring in one pot. figshare.com |
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating reaction rates, increasing yields, and improving product purity. The application of microwave irradiation to the synthesis of pyridine derivatives has been well-documented. figshare.comcore.ac.ukresearchgate.netresearchgate.net
In the synthesis of this compound, microwave heating could be beneficially applied to several steps:
Pyridine Ring Formation : Multi-component reactions to form the pyridine ring often require elevated temperatures. Microwave irradiation can significantly reduce the reaction times for these transformations from hours to minutes.
Nucleophilic Aromatic Substitution : The SNAr reaction of a 3-halopyridine with morpholine can be accelerated using microwave heating, potentially leading to higher yields and cleaner reactions.
The use of microwave technology offers a greener and more efficient alternative to conventional heating methods for the synthesis of the target compound and its analogues.
Precursor Compounds and Intermediate Reactivity in this compound Synthesis
The successful synthesis of this compound is highly dependent on the choice of appropriate precursors and a thorough understanding of the reactivity of the intermediates.
Substituted pyridines, and particularly halopyridines, are versatile and crucial starting materials in the synthesis of more complex pyridine derivatives.
2-Amino-6-methylpyridine : As a precursor, this compound already possesses two of the three required substituents. The amino group is a strong activating group and directs electrophilic substitution primarily to the 3- and 5-positions. The methyl group is a weaker activating group. The combined directing effects would need to be carefully considered for a regioselective halogenation at the 3-position.
Halopyridines : 2-Chloro-6-methylpyridine or 2-bromo-6-methylpyridine (B113505) could serve as alternative starting materials. These could undergo amination at the 2-position, followed by halogenation at the 3-position, and finally substitution with morpholine. 2-Halopyridines are generally less reactive in SNAr reactions than their 4-halo counterparts, but their reactivity can be enhanced by the presence of other electron-withdrawing groups or through transition-metal catalysis. The reaction of 2-chloro-3-nitropyridines with nucleophiles has been studied, demonstrating the feasibility of substitution at positions adjacent to the nitrogen. nih.gov
The reactivity of halopyridines in nucleophilic aromatic substitution is a key consideration. The order of reactivity for the leaving group is typically F > Cl > Br > I. Therefore, a 3-fluoro-6-methylpyridin-2-amine (B1441904) would be an excellent substrate for the final substitution step with morpholine.
The following table details potential precursors and their roles in the synthesis of this compound.
| Precursor Compound | Role in Synthesis | Potential Subsequent Reactions |
|---|---|---|
| 2-Amino-6-methylpyridine | Core scaffold | Regioselective halogenation at the 3-position. |
| 2-Chloro-6-methylpyridine | Starting material | Amination at C2, then halogenation at C3. |
| 3-Halo-6-methylpyridin-2-amine | Key intermediate | Nucleophilic aromatic substitution with morpholine. |
| Morpholine | Nucleophile | Introduction of the morpholino group. |
Functionalization of Morpholine and Amine Moieties During Synthetic Pathways
The introduction of morpholine and amine groups onto the pyridine core is a critical aspect of synthesizing this compound. These functionalizations can be achieved through various strategic C-N bond-forming reactions, often involving the functionalization of a pre-existing pyridine ring.
One common approach involves the nucleophilic aromatic substitution (SNAr) on a suitably activated pyridine precursor, such as a halopyridine. researchgate.net For instance, a pyridine ring bearing a halogen atom (e.g., chlorine or bromine) at the 3-position and another at the 2-position can serve as a versatile intermediate. The morpholine moiety can be introduced by reacting this di-halopyridine with morpholine, often in the presence of a base. Similarly, the 2-amino group can be installed via amination, potentially using ammonia (B1221849) equivalents or through transition-metal-catalyzed cross-coupling reactions. acs.orgresearchgate.net The order of these substitutions is crucial and is dictated by the relative reactivity of the positions on the pyridine ring.
Transition metal catalysis, particularly with palladium or copper, offers a powerful tool for these C-N bond formations. nih.gov The Buchwald-Hartwig amination, for example, is a widely used palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines, including cyclic amines like morpholine. researchgate.net Nickel-catalyzed reactions have also been developed for the amination of quinolines and pyridines with cyclic amines. rsc.org These catalytic methods often provide high yields and functional group tolerance, making them suitable for complex molecule synthesis. acs.orgrsc.org
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized halogenated precursors. nih.govnih.gov This atom-economical approach involves the direct coupling of a C-H bond on the pyridine ring with an amine. For example, methods have been developed for the copper-catalyzed coupling of pyridine derivatives with morpholine. nih.gov
Optimization of Reaction Conditions and Yields in Complex Pyridine Synthesis
Achieving high yields and purity in the synthesis of polysubstituted pyridines like this compound necessitates careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, temperature, reaction time, and the nature of the base or other additives.
Catalyst selection is paramount. Various metal Lewis acid catalysts have been assessed for their efficacy in promoting domino reactions that form the pyridine ring. researchgate.net For instance, in certain multi-component syntheses, a catalyst loading of just 5 mol% has been found to be sufficient for driving the reaction to completion, avoiding unnecessary cost and potential product contamination. researchgate.net The choice of catalyst can also influence the regioselectivity of the reaction, which is critical when constructing asymmetrically substituted pyridines.
Solvent and temperature are intrinsically linked and can dramatically impact reaction outcomes. Optimization studies have shown that a specific temperature, such as 70°C, can be ideal for maximizing yield while minimizing the formation of by-products. researchgate.net The solvent not only facilitates the interaction of reactants but can also participate in the reaction mechanism. In some modern syntheses, water has been identified as a highly effective and environmentally benign solvent for cyclization reactions. researchgate.net
The table below illustrates typical parameters that are varied during the optimization of a complex pyridine synthesis.
| Parameter | Condition A | Condition B | Condition C | Optimal Condition & Rationale |
|---|---|---|---|---|
| Catalyst | Ammonium Acetate | Acetic Acid | Gallium(III) triflate | Gallium(III) triflate (5 mol%) : Found to be highly efficient in domino multi-component synthesis, providing high yields with low catalyst loading. researchgate.netnih.gov |
| Solvent | Toluene | Methanol | Water | Water : Identified as the most effective solvent in some three-component cyclization reactions, aligning with green chemistry principles. researchgate.net |
| Temperature | Room Temperature | 70°C | 110°C (Reflux) | 70°C : Determined to be the best temperature to carry out a specific multicomponent reaction, balancing reaction rate and by-product formation. researchgate.net |
| Reaction Time | 2 hours | 8 hours | 24 hours | Variable (e.g., 8-12 hours) : Optimized to ensure the reaction proceeds to completion without degradation of the product. nih.gov |
Green Chemistry Principles Applied to the Synthesis of Morpholinopyridines
The synthesis of morpholinopyridines and other complex heterocyclic compounds is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. chemistryjournals.netsekisuidiagnostics.commdpi.com These principles focus on aspects such as waste prevention, atom economy, the use of safer solvents, energy efficiency, and catalysis. chemistryjournals.netnih.gov
Atom Economy and Waste Prevention : One-pot, multicomponent reactions (MCRs) are a cornerstone of green pyridine synthesis. nih.gov By combining three or more reactants in a single step to form the final product, MCRs maximize the incorporation of starting materials into the final structure (high atom economy) and reduce the waste generated from intermediate purification steps. rasayanjournal.co.in
Safer Solvents and Reaction Conditions : A significant effort in green chemistry is the replacement of hazardous organic solvents with more benign alternatives. mdpi.com Water has been successfully used as a solvent for the synthesis of 2-aminopyridine (B139424) derivatives, offering an environmentally friendly and inexpensive reaction medium. acs.orgresearchgate.net In some cases, reactions can be performed under solvent-free conditions, further minimizing environmental impact. mdpi.comnih.gov
Energy Efficiency : Microwave-assisted synthesis has emerged as a key green chemistry tool. nih.gov Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often resulting in higher yields and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.innih.gov
Catalysis : The use of catalysts is preferred over stoichiometric reagents. nih.gov Modern synthetic methods for pyridines often employ highly efficient and reusable catalysts, such as magnetic nanocatalysts. researchgate.net These catalysts can be easily separated from the reaction mixture using an external magnetic field and recycled multiple times without a significant loss of activity, which reduces waste and cost. researchgate.net
The following table summarizes the application of green chemistry principles to the synthesis of pyridines.
| Green Chemistry Principle | Application in Pyridine Synthesis | Benefit | Reference |
|---|---|---|---|
| Waste Prevention / Atom Economy | One-pot multicomponent reactions (MCRs) | Reduces intermediate isolation steps, minimizes solvent use and waste, and maximizes material efficiency. | nih.gov |
| Safer Solvents & Auxiliaries | Use of water as a solvent; solvent-free synthesis | Eliminates the use of toxic and volatile organic solvents, improving safety and reducing environmental pollution. | researchgate.netnih.gov |
| Design for Energy Efficiency | Microwave-assisted synthesis | Drastically reduces reaction times and energy consumption compared to conventional heating. | nih.gov |
| Catalysis | Use of reusable nanocatalysts (e.g., magnetic) | Improves reaction efficiency, allows for easy catalyst separation and reuse, and minimizes catalyst waste. | researchgate.net |
Chemical Reactivity and Functionalization Studies
Electrophilic Aromatic Substitution Patterns on the Pyridine (B92270) Ring
The pyridine ring is generally less reactive towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This effect deactivates the ring, and in acidic conditions, protonation of the nitrogen to form a pyridinium (B92312) ion further increases this deactivation. However, the reactivity and regioselectivity of substitution are significantly influenced by the existing substituents on the ring.
In 6-Methyl-3-morpholinopyridin-2-amine, the ring is substituted with three electron-donating groups:
2-amino group: A powerful activating, ortho-, para-directing group.
6-methyl group: An activating, ortho-, para-directing group.
3-morpholino group: An activating, ortho-, para-directing group due to the nitrogen lone pair.
The combined effect of these groups activates the pyridine ring towards electrophilic attack. The directing effects of the substituents converge on the C5 position, which is para to the 2-amino group and ortho to both the 3-morpholino and 6-methyl groups. Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are strongly predicted to occur regioselectively at the C5 position. Studies on other substituted aminopyridines support the principle that electron-donating groups facilitate electrophilic substitution and control the site of the reaction.
Nucleophilic Reactivity of Amine and Pyridine Nitrogen Centers
The molecule possesses three nitrogen atoms, each with distinct nucleophilic character: the endocyclic pyridine nitrogen (N1), the exocyclic primary amine nitrogen (N2), and the tertiary amine nitrogen within the morpholine (B109124) ring.
Pyridine Ring Nitrogen (N1): The lone pair of electrons on the sp²-hybridized pyridine nitrogen is part of the aromatic system to a lesser extent than in pyrrole, but the nitrogen's electronegativity makes pyridine a weak base. It can be protonated in acidic media and can act as a nucleophile, for instance, by coordinating to metal centers or reacting with strong electrophiles like alkyl halides. However, its nucleophilicity is generally lower than that of the exocyclic amino group.
Exocyclic Amine (2-NH₂): This primary amino group is a significant center of nucleophilicity. The nitrogen's lone pair is readily available for reaction. It can undergo a variety of reactions typical for primary amines, including acylation, alkylation, and sulfonylation. In some transition-metal-catalyzed reactions, the 2-amino group can even act as a leaving group. Its nucleophilicity makes it a key site for derivatization.
Morpholine Nitrogen: As a secondary amine incorporated into a saturated ring, the morpholine nitrogen is also nucleophilic. Its reactivity is generally comparable to other aliphatic secondary amines. However, in the context of the entire molecule, it is often less reactive in aromatic substitution-type reactions than the exocyclic 2-amino group, which is directly conjugated to the pyridine ring. The morpholine nitrogen can participate in reactions such as alkylation or acylation under appropriate conditions.
In reactions involving arynes, the exocyclic amine of 2-aminopyridine (B139424) derivatives has been shown to be chemoselectively N-arylated over the endocyclic pyridine nitrogen, highlighting its superior nucleophilicity.
Derivatization Strategies for Structural Modification of this compound
The multiple functional groups on this compound offer numerous handles for structural modification, allowing for the synthesis of a wide array of derivatives.
The primary amino group at the C2 position is the most common site for functionalization. Standard synthetic protocols can be applied to achieve acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary/tertiary amines, and sulfonamides, respectively. These reactions are widely reported for various 2-aminopyridine scaffolds.
| Reaction Type | Reagent Example | Product Type | General Reference |
| Acylation | Acyl Chloride (R-COCl) | N-(6-methyl-3-morpholinopyridin-2-yl)amide | |
| Alkylation | Alkyl Halide (R-X) | N-alkyl-6-methyl-3-morpholinopyridin-2-amine | |
| Sulfonylation | Sulfonyl Chloride (R-SO₂Cl) | N-(6-methyl-3-morpholinopyridin-2-yl)sulfonamide |
Table 1: Representative Amine Functionalization Reactions.
Modification of the pyridine ring can be achieved by introducing new substituents or altering existing ones. The electronic properties of substituents have a pronounced effect on the characteristics of the aminopyridine system. For instance, introducing an electron-withdrawing group at the C5 position would decrease the electron density of the ring and the basicity of the nitrogen atoms. Conversely, adding another electron-donating group would enhance these properties. The manipulation of substituents at various positions of the aminopyridine scaffold is a crucial strategy for tuning the molecule's optical and electronic properties. Research on related imidazo[1,2-a]pyridines has shown that modifications to the core ring structure significantly impact biological activity.
The morpholine ring typically adopts a stable chair conformation. Studies on morpholine itself show two distinct chair conformers, one with the N-H bond in an equatorial position (Chair-Eq) and one with it in an axial position (Chair-Ax), with the equatorial conformer being more stable. This conformational preference influences the molecule's reactivity and how it interacts with biological targets. While the morpholine ring in this compound is N-substituted, the principle of a preferred chair conformation remains. Derivatization of the morpholine ring itself is less common than modifying the aminopyridine core but can be achieved through more complex, multi-step syntheses, potentially involving ring-opening and closing strategies or by starting with pre-functionalized morpholine derivatives.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, and they are highly applicable to pyridine-containing compounds.
The Suzuki-Miyaura coupling reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. To utilize this reaction, this compound would first need to be halogenated, most likely at the electron-rich C5 position, to create the necessary organohalide precursor. This precursor could then be coupled with a variety of aryl or vinyl boronic acids to generate more complex biaryl or styrenyl structures.
The general mechanism involves three main steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the functionalized aminopyridine.
Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product and regenerating the palladium(0) catalyst.
| Reaction Stage | Description |
| 1. Precursor Synthesis | Halogenation of this compound (e.g., at C5) to form an organohalide (Ar-X). |
| 2. Oxidative Addition | Ar-X + Pd(0) → Ar-Pd(II)-X |
| 3. Transmetalation | Ar-Pd(II)-X + R-B(OH)₂ + Base → Ar-Pd(II)-R |
| 4. Reductive Elimination | Ar-Pd(II)-R → Ar-R + Pd(0) |
Table 2: General Scheme of a Suzuki-Miyaura Coupling Reaction.
This methodology is extremely versatile, tolerates a wide range of functional groups, and has been used extensively in the synthesis of complex molecules, including pharmaceuticals.
Heterocyclic Ring Opening and Rearrangement Studies
There is no available research in scientific databases detailing studies on the opening of either the pyridine or the morpholine rings of this compound. Such reactions, while mechanistically plausible under certain conditions (e.g., strong acids, reducing agents, or specific catalysts), have not been reported for this compound. Similarly, investigations into potential molecular rearrangements of this scaffold are absent from the literature. General rearrangement reactions of pyridines are known but are highly dependent on the substitution pattern, and no specific examples corresponding to this compound have been documented.
Enamine Chemistry and Reactions Involving the Morpholine Moiety
The structure of this compound contains a morpholine nitrogen attached to a carbon-carbon double bond within the pyridine ring, which can be considered a form of enamine. Enamines are known to be nucleophilic at the beta-carbon and can undergo various reactions such as alkylation and acylation. However, the reactivity of this specific "enamine" system, which is part of an aromatic pyridine ring, is complex. The aromaticity of the pyridine ring significantly reduces the typical nucleophilicity expected of a simple enamine.
A search for reactions specifically targeting the enamine-like character of the morpholine moiety on this pyridine core did not yield any published studies. Research on the functionalization or transformation of the morpholine group in this specific molecular context is not available. While studies on related 2-aminopyridine or 3-morpholinopyridine structures exist, direct extrapolation of their reactivity to the target compound without experimental evidence would be inappropriate.
Due to the absence of specific research data, the generation of detailed content and data tables for the requested sections is not feasible.
Theoretical and Computational Investigations
Quantum Chemical Investigations of Electronic Structure and Energetics
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties of 6-Methyl-3-morpholinopyridin-2-amine. These studies can elucidate the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. This information is critical for predicting the molecule's reactivity, kinetic stability, and the nature of its chemical bonds.
Key parameters derived from these investigations include:
Molecular Electrostatic Potential (MEP): This mapping illustrates the regions of positive and negative electrostatic potential on the molecule's surface, identifying likely sites for electrophilic and nucleophilic attack.
Atomic Charges: Calculation of partial charges on each atom provides insight into the polarity and reactivity of different parts of the molecule.
Thermodynamic Properties: Energetic calculations can predict the standard enthalpy of formation, entropy, and Gibbs free energy, which are essential for understanding the compound's stability and potential for synthesis.
Molecular Docking and Simulation Studies of Ligand-Target Interactions (Mechanistic)
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, these studies can identify potential biological targets by screening against libraries of protein structures. Once a potential target is identified, docking can reveal the specific binding mode and the key interactions that stabilize the ligand-protein complex.
Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-target complex over time. frontiersin.orgnih.gov MD simulations provide a more realistic model of the physiological environment and can assess the stability of the predicted binding pose. frontiersin.orgnih.gov These simulations can also be used to calculate the binding free energy, offering a more quantitative measure of the ligand's affinity for the target. nih.gov
A hypothetical docking study of this compound with a kinase target might reveal the following interactions:
| Interaction Type | Interacting Residues (Hypothetical) |
| Hydrogen Bond | ASP86, GLU91 |
| Hydrophobic | VAL45, LEU120, ILE135 |
| Pi-Pi Stacking | PHE88 |
Conformational Analysis and Energy Landscapes of this compound
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis of this compound involves exploring the potential energy surface to identify stable, low-energy conformations. This is particularly important due to the flexible morpholine (B109124) ring. Computational methods can systematically rotate the rotatable bonds and calculate the energy of each resulting conformer, leading to an energy landscape that highlights the most probable shapes the molecule will adopt.
Prediction of Spectroscopic Signatures for Research Characterization
Computational chemistry can predict various spectroscopic properties, which can be invaluable for the characterization and identification of this compound in a laboratory setting.
NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra can be compared with experimental data to confirm the compound's structure.
IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to predict the infrared spectrum. This helps in identifying the functional groups present in the molecule.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding wavelengths of maximum absorption (λmax), providing insight into the compound's UV-Visible spectrum.
| Spectroscopic Data | Predicted Values (Hypothetical) |
| ¹H NMR (ppm) | δ 7.5-8.0 (aromatic), 3.5-4.0 (morpholine), 2.5 (methyl) |
| ¹³C NMR (ppm) | δ 150-160 (aromatic C-N), 110-140 (aromatic C), 60-70 (morpholine C-O), 40-50 (morpholine C-N), 20-25 (methyl) |
| IR (cm⁻¹) | ~3300 (N-H stretch), ~2900 (C-H stretch), ~1600 (C=C stretch) |
| UV-Vis (λmax, nm) | ~280, ~320 |
Reaction Mechanism Elucidation via Computational Methods
Computational methods can be used to explore potential synthetic routes and reaction mechanisms for this compound. By calculating the energies of reactants, transition states, and products, researchers can determine the most energetically favorable reaction pathways. This can help in optimizing reaction conditions, such as temperature and catalyst choice, to improve yield and reduce byproducts.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.orgddg-pharmfac.net If a series of analogs of this compound were synthesized and tested for a specific biological activity, a QSAR model could be developed. nih.govnih.gov This model would use calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) to predict the activity of new, unsynthesized analogs. nih.gov
The development of a QSAR model typically involves:
Data Set Preparation: Assembling a set of molecules with known activities. nih.gov
Descriptor Calculation: Computing a wide range of molecular descriptors for each molecule. nih.gov
Model Building: Using statistical methods like multiple linear regression (MLR) or machine learning algorithms to create the predictive model. sysrevpharm.org
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. ddg-pharmfac.net
A resulting QSAR equation might look like:
Biological Activity = c0 + c1(LogP) + c2(Dipole Moment) - c3*(Molecular Weight)
Such a model can be instrumental in prioritizing which new derivatives of this compound should be synthesized and tested, thereby accelerating the drug discovery process. sysrevpharm.org
Structure Activity Relationship Sar and Structural Biology Considerations
Impact of Substituent Position and Nature on Mechanistic Activity Profiles
The substitution pattern on the pyridine (B92270) ring of aminopyridine derivatives significantly influences their biological activity. The position and electronic nature of these substituents can alter the molecule's interaction with its biological target.
The core structure of 6-Methyl-3-morpholinopyridin-2-amine features a 2-aminopyridine (B139424) scaffold. The amino group at the C2 position and the nitrogen within the pyridine ring are key features for binding to many biological targets, particularly protein kinases. The methyl group at the C6 position and the morpholine (B109124) ring at the C3 position are critical substituents that define its specific activity profile.
Research on related aminopyridine derivatives highlights several key SAR principles:
Substituents on the Pyridine Ring: The presence of an electron-donating group, such as an amino or hydroxyl group, can significantly impact the geometry and electronic structure of the pyridine ring. rsc.org For instance, in a series of 4-aminopyridine (B3432731) derivatives investigated as potential imaging agents, a methyl group at the C3 position was found to be approximately seven times more effective than the unsubstituted 4-aminopyridine. rsc.org Conversely, placing a trifluoromethyl group at the C2 position resulted in a 60-fold decrease in activity. rsc.org This demonstrates the profound impact of both the substituent's nature (electron-donating vs. withdrawing) and its position.
Substituents on the Amino Group: Modifications to the exocyclic amino group can also modulate activity. Studies on 2-amino-6-phenylpyridine-3,4-dicarboxylates showed that while different alkyl or aryl substituents on the amine did not significantly change the emission wavelength, they did affect the quantum yield. nih.gov Cleaving a bulky t-butyl group from the amine resulted in a loss of fluorescence, indicating the importance of this group for its photophysical properties. nih.gov
Linker and Peripheral Groups: In a series of novel 4-N-phenylaminoquinoline derivatives bearing a morpholine moiety, the length of the carbon linker between the quinoline (B57606) core and the morpholine ring was found to be crucial for cholinesterase inhibitory activity. nih.gov Derivatives with a two-methylene linker generally showed better inhibition of acetylcholinesterase (AChE) than those with three or four-methylene linkers. nih.gov Furthermore, the nature of the substituent on the 4-N-phenyl ring also played a significant role in determining the inhibitory potency. nih.gov
The following table summarizes the observed impact of substituent changes on the activity of related aminopyridine and morpholine-containing compounds.
Table 1: Impact of Substituents on Activity of Aminopyridine Analogs
| Parent Scaffold | Substituent Modification | Position of Change | Observed Effect on Activity | Reference |
|---|---|---|---|---|
| 4-Aminopyridine | Addition of Methyl group | C3 | ~7-fold increase in potency | rsc.org |
| 4-Aminopyridine | Addition of Trifluoromethyl group | C2 | ~60-fold decrease in potency | rsc.org |
| Phenylaminoquinoline | Change linker from 3 or 4 methylenes to 2 methylenes | Between quinoline and morpholine | Improved AChE inhibition | nih.gov |
| Thiosemicarbazides | Phenyl with halogen vs. 3-methoxyphenyl | Position 1 | Increased antibacterial activity against Staphylococcus aureus | mdpi.com |
Stereochemical Influences on Molecular Recognition and Interactions
Stereochemistry plays a pivotal role in the interaction of drug molecules with their biological targets, which are chiral environments. For this compound, while the molecule itself is achiral, the introduction of chiral centers, for instance by substitution on the morpholine ring, would result in stereoisomers with potentially different biological activities.
The morpholine ring exists in a stable chair conformation. Substituents on the morpholine ring can adopt either an axial or equatorial position, leading to different spatial arrangements. These conformational differences can significantly affect how the molecule fits into a binding pocket. One enantiomer may form optimal interactions with the target, leading to high potency, while the other may bind weakly or not at all.
Ligand-Target Binding Hypotheses Based on this compound Structural Features
Based on the common 2-aminopyridine scaffold, which is a known hinge-binding motif for many protein kinase inhibitors, a plausible binding hypothesis for this compound can be formulated. nih.gov It is likely to act as an ATP-competitive inhibitor, binding to the ATP-binding site of a kinase.
A hypothetical binding mode would involve:
Hinge Binding: The 2-amino group and the pyridine nitrogen (N1) would form crucial hydrogen bonds with the backbone amide residues of the kinase hinge region. This bidentate interaction is a hallmark of many Type I kinase inhibitors.
Hydrophobic Interactions: The methyl group at the C6 position would likely occupy a small hydrophobic pocket near the hinge region, contributing to binding affinity.
Solvent-Exposed Region: The morpholine ring at the C3 position would extend out towards the solvent-exposed region of the ATP-binding site. The oxygen atom of the morpholine ring could act as a hydrogen bond acceptor, interacting with solvent molecules or specific residues at the entrance of the binding pocket.
Molecular docking studies on similar 2-aminopyridine derivatives as c-Met kinase inhibitors have suggested that residues like Tyr1230 and Arg1208 are key for binding. nih.govnih.gov It was found that electrostatic and hydrogen bond interactions are vital for their activity. nih.govnih.gov A molecular dynamics simulation of the most potent inhibitor in that study further elucidated the stability of these interactions. nih.govnih.gov
Computational SAR Modeling Approaches and Predictive Algorithms
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. uobasrah.edu.iq For aminopyridine derivatives, several 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. nih.gov
These models provide contour maps that visualize the regions around the molecule where certain properties are favorable or unfavorable for activity. For a series of 2-aminopyridine derivatives targeting c-Met kinase, both atom-based and docking-based CoMFA and CoMSIA models were developed with good internal and external predictive power. nih.gov The statistical significance of these models was high, indicating their reliability for predicting the activity of new compounds. nih.govnih.gov
Table 2: Statistical Parameters from 3D-QSAR Studies on 2-Aminopyridine Derivatives
| Model | Q² (Cross-validated R²) | R² (Non-cross-validated R²) | Model Type | Reference |
|---|---|---|---|---|
| CoMFA | 0.596 | 0.950 | Atom-based | nih.gov |
| CoMSIA | 0.646 | 0.931 | Atom-based | nih.gov |
| CoMFA | 0.563 | 0.985 | Docking-based | nih.gov |
| CoMSIA | 0.568 | 0.983 | Docking-based | nih.gov |
These QSAR models can guide the rational design of new, more potent inhibitors by suggesting specific structural modifications. nih.govnih.gov For example, the contour maps might indicate that a bulky, electropositive substituent is favored at a particular position, prompting chemists to synthesize analogs with these features.
Scaffold Hopping Strategies for Pyridine-Morpholine Systems
Scaffold hopping is a medicinal chemistry strategy that involves replacing the core structure (scaffold) of a molecule with a different, often isosteric or bioisosteric, scaffold while retaining the key pharmacophoric elements. nih.gov This can lead to new compounds with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govrsc.org
For pyridine-morpholine systems, several scaffold hopping strategies can be envisioned:
Pyridine Ring Bioisosteres: The pyridine ring can be replaced by other heteroaromatic systems like pyrimidine, pyrazine, or even bicyclic systems like imidazo[1,2-a]pyridine (B132010) or isothiazolo[4,3-b]pyridine. nih.govnih.gov This was successfully applied in the discovery of novel cyclin G associated kinase (GAK) inhibitors, where starting from an isothiazolo[4,3-b]pyridine scaffold, 13 new bicyclic heteroaromatic scaffolds were synthesized, with four showing promising GAK affinity. nih.gov
Morpholine Ring Bioisosteres: The morpholine ring is often used in drug design to improve solubility and other physicochemical properties. However, it can be metabolically labile. enamine.net Bioisosteric replacement is a common strategy to address this. mdpi.com Potential replacements for the morpholine moiety include:
Thiomorpholine and its S-oxides
Piperazine and its derivatives
Spirocyclic systems like spiro-oxetanes, which increase the three-dimensionality and can improve solubility.
Bicyclo[1.1.1]pentane, which can act as a benzene (B151609) ring bioisostere but also introduces sp3 character.
Table 3: Scaffold Hopping and Bioisosteric Replacements for the Pyridine-Morpholine System
| Original Moiety | Potential Replacement Scaffolds/Bioisosteres | Rationale for Replacement | Reference |
|---|---|---|---|
| Pyridine | Pyrimidine, Pyrazine, Imidazo[1,2-a]pyridine, Isothiazolo[4,3-b]pyridine | Explore new chemical space, improve selectivity, alter physicochemical properties | nih.govnih.gov |
| Morpholine | Thiomorpholine, Piperazine, Spiro-oxetane, Azetidine | Improve metabolic stability, modulate lipophilicity, enhance 3-dimensionality and solubility | enamine.net |
These strategies allow for the exploration of new chemical space around the original pharmacophore of this compound, potentially leading to the discovery of novel compounds with superior drug-like properties.
Biological Target Interaction Studies Mechanistic Focus
Exploration of Enzyme Inhibition Mechanisms at the Molecular Level
There is no publicly available research data detailing the enzyme inhibition mechanisms of 6-Methyl-3-morpholinopyridin-2-amine at a molecular level.
Receptor Binding and Activation/Antagonism Mechanisms
Specific studies on the receptor binding, activation, or antagonism mechanisms of this compound have not been found in the scientific literature.
Modulatory Effects on Cellular Pathways (Molecular and Biochemical Level)
The modulatory effects of this compound on cellular pathways at the molecular and biochemical level have not been documented in available research.
Investigation of Protein-Ligand Interactions and Binding Sites
There are no published investigations into the protein-ligand interactions and specific binding sites for this compound.
Development of Molecular Probes for Biological Systems
The development or use of this compound as a molecular probe for biological systems has not been reported.
Advanced Analytical Methodologies for Characterization in Research
High-Resolution Mass Spectrometry for Structural Confirmation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule with high accuracy and precision. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This level of precision allows for the determination of a unique elemental formula, distinguishing it from other compounds with the same nominal mass.
For 6-Methyl-3-morpholinopyridin-2-amine (C₁₀H₁₅N₃O), HRMS would be used to verify its molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. Techniques like Electrospray Ionization (ESI) are commonly used to generate ions of the molecule, typically the protonated species [M+H]⁺. The calculated exact mass for the protonated molecule is 194.1288. An experimental result that deviates by less than 5 parts per million (ppm) provides strong evidence for the proposed structure. For instance, HRMS data for a related compound, N-(3-chlorophenyl)-6-methylpyridin-2-amine, showed a found mass of 219.0687 against a calculated mass of 219.0684 for the [M+H]⁺ ion, demonstrating the technique's confirmatory power. rsc.org
Table 1: Illustrative HRMS Data for Structural Confirmation (Note: Data for the target compound is theoretical. Experimental values for related compounds are provided for context.)
| Compound | Molecular Formula | Ion Species | Calculated Exact Mass (Da) | Found Mass (Da) |
|---|---|---|---|---|
| This compound | C₁₀H₁₅N₃O | [M+H]⁺ | 194.1288 | Hypothetical Experimental Value |
| N-(3-chlorophenyl)-6-methylpyridin-2-amine rsc.org | C₁₂H₁₁ClN₂ | [M+H]⁺ | 219.0684 | 219.0687 |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed structure of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms.
For this compound, a combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments would be employed.
¹H NMR: This would reveal the number of different types of protons, their chemical environment (chemical shift, δ), the number of neighboring protons (splitting pattern), and the number of protons of each type (integration). Expected signals would include a singlet for the methyl group, two distinct multiplets for the morpholine (B109124) ring protons (those adjacent to oxygen and those adjacent to nitrogen), two doublets for the aromatic protons on the pyridine (B92270) ring, and a broad singlet for the primary amine (-NH₂) protons.
¹³C NMR: This spectrum would show signals for each unique carbon atom in the molecule. The chemical shifts would help identify the types of carbons (aliphatic, aromatic, attached to heteroatoms). For this compound, ten distinct signals would be expected, corresponding to the methyl carbon, the four unique carbons of the morpholine ring, and the five unique carbons of the substituted pyridine ring.
Analysis of related structures, such as N-(3-chlorophenyl)-6-methylpyridin-2-amine, shows characteristic shifts for the methyl group around δ 2.43 ppm and aromatic protons between δ 6.62 and 7.39 ppm. rsc.org
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound (Note: These are predicted values based on typical ranges for the functional groups.)
| Group | Atom | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| Pyridine-CH | H-4, H-5 | ~6.5 - 7.5 | ~105 - 140 |
| Amine | -NH₂ | ~4.5 - 5.5 (broad) | N/A |
| Methyl | -CH₃ | ~2.3 - 2.5 | ~20 - 25 |
| Morpholine | -CH₂-N- | ~2.8 - 3.2 | ~45 - 50 |
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Specific bonds and functional groups absorb at characteristic frequencies (wavenumbers).
For this compound, the IR spectrum would be expected to show several key absorption bands that confirm the presence of its constituent functional groups.
N-H Stretching: As a primary amine, it should exhibit two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the -NH₂ group. spectroscopyonline.com
C-H Stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and morpholine groups) appear just below 3000 cm⁻¹. libretexts.org
N-H Bending: A characteristic bending vibration (scissoring) for the primary amine group is expected in the 1580-1650 cm⁻¹ range. orgchemboulder.com
C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1400-1600 cm⁻¹ region.
C-O-C Stretching: A strong, characteristic band for the ether linkage in the morpholine ring would appear in the 1070-1150 cm⁻¹ range.
C-N Stretching: Aromatic and aliphatic C-N stretching vibrations would be observed in the 1250-1335 cm⁻¹ and 1020-1250 cm⁻¹ regions, respectively. orgchemboulder.com
Table 3: Predicted Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Weak-Medium |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium-Strong |
| Aromatic Ring | C=C / C=N Stretch | 1400 - 1600 | Medium |
| Ether (Morpholine) | C-O-C Stretch | 1070 - 1150 | Strong |
X-ray Crystallography for Solid-State Structure Determination
When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural information. This technique determines the precise three-dimensional arrangement of atoms in the solid state by analyzing the diffraction pattern of X-rays passing through the crystal.
An X-ray crystallographic analysis of this compound would yield a wealth of information, including:
Unambiguous confirmation of the molecular structure and connectivity.
Precise bond lengths, bond angles, and torsion angles.
The conformation of the morpholine ring (typically a chair conformation).
Information on intermolecular interactions, such as hydrogen bonding involving the primary amine group, which dictates the crystal packing.
Studies on the related compound 6-Methylpyridin-2-amine reveal that the molecular skeleton is planar and that molecules form inversion dimers through N—H⋯N hydrogen bonds in the crystal lattice. researchgate.net A similar analysis for the target compound would provide unparalleled insight into its solid-state architecture.
Table 4: Illustrative Crystal Data Parameters from X-ray Crystallography (Note: Data shown is for the related compound 6-Methylpyridin-2-amine and is illustrative of the data that would be obtained for the target compound.) researchgate.net
| Parameter | Illustrative Value (for C₆H₈N₂) |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.4983 (3) |
| b (Å) | 17.5193 (11) |
| c (Å) | 6.1856 (4) |
| β (°) | 96.903 (2) |
| Volume (ų) | 592.11 (6) |
Chromatographic Separation and Purity Assessment Methods for Research Samples (e.g., HPLC, LC-MS)
Chromatographic techniques are essential for both the purification of synthesized compounds and the assessment of their purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a research sample. The compound is dissolved in a suitable solvent and injected into a column packed with a stationary phase (commonly C18 silica). A mobile phase (a mixture of solvents like acetonitrile (B52724) and water) is pumped through the column, separating the target compound from any impurities or starting materials. A detector (e.g., UV-Vis) measures the concentration of the compound as it elutes, producing a chromatogram. Purity is typically reported as the percentage of the area of the main peak relative to the total area of all peaks.
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. As components elute from the LC column, they are directly introduced into the mass spectrometer. This allows for the confirmation of the molecular weight of the main peak (confirming it is the target compound) and provides molecular weight information for any impurity peaks, aiding in their identification. In synthetic chemistry research, purification is often achieved using column chromatography with solvent systems like hexane (B92381) and ethyl acetate. rsc.org
Table 5: Typical HPLC Conditions for Purity Analysis of a Heterocyclic Amine
| Parameter | Typical Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of Water (with 0.1% formic acid) and Acetonitrile (with 0.1% formic acid) |
| Flow Rate | 1.0 mL/min |
| Detector | UV-Vis at 254 nm and 280 nm |
| Column Temperature | 25 - 40 °C |
| Injection Volume | 5 - 20 µL |
Potential Applications in Non Clinical Research Areas
Role in Material Science and Polymer Chemistry
Currently, there is a lack of specific research in the public domain detailing the application of 6-Methyl-3-morpholinopyridin-2-amine in material science and polymer chemistry. While heterocyclic compounds, including pyridine (B92270) and morpholine (B109124) derivatives, are integral to the development of advanced materials such as organic light-emitting diodes (OLEDs), covalent organic frameworks (COFs), and specialized polymers, the specific contribution of this compound is not documented. Chemical suppliers sometimes categorize related morpholino and pyridine-containing compounds under "Material Science" and "Polymer Science" building blocks, suggesting a potential, yet unexplored, role as a monomer or an additive in polymer synthesis. bldpharm.combldpharm.com
Applications in Organic Synthesis and Catalysis (e.g., ligands, organocatalysts)
The nitrogen atoms within the pyridine and morpholine rings, as well as the exocyclic amine group of this compound, suggest its potential as a ligand for metal catalysts. The coordination of metal ions to such nitrogen-containing organic molecules can lead to the formation of stable and catalytically active complexes.
Research on structurally similar compounds supports this potential. For instance, derivatives of 2-amino-6-methylpyridine (B158447) have been used to synthesize new ligands and their copper(II) complexes, which have demonstrated enhanced antibacterial activity. researchgate.net In this research, the 2-amino-6-methylpyridine moiety coordinates with the copper ion. researchgate.net Similarly, Schiff base ligands derived from substituted pyridines and their metal complexes are noted for their catalytic activity in various organic reactions. mdpi.com While these examples highlight the utility of the aminopyridine scaffold in catalysis, specific studies on the catalytic applications of this compound as a ligand or an organocatalyst are not currently available in the scientific literature.
Contribution to Agrochemical Research (Mechanistic Aspects)
Substituted pyridines are a well-established class of compounds in agrochemical research, with many commercial pesticides and herbicides containing this scaffold. The biological activity of these compounds is often linked to their ability to interact with specific enzymes or receptors in target organisms.
A review of the available literature reveals no specific studies on the agrochemical properties or mechanistic aspects of this compound. The morpholine group is also present in some fungicides, suggesting that the combination of a pyridine and a morpholine moiety could be a starting point for the design of new agrochemicals. However, without experimental data, its potential in this field remains speculative.
Utility in Chemical Biology Tools and Reagents
Chemical biology often utilizes small molecules to probe and understand complex biological systems. The aminopyridine structure is a common feature in many biologically active molecules.
There is currently no published research detailing the use of this compound as a chemical biology tool or reagent. The synthesis and biological activity of various morpholine derivatives have been reviewed, highlighting their importance in medicinal chemistry as scaffolds for drugs targeting a range of diseases. researchgate.net This suggests that derivatives of this compound could potentially be developed into probes or modulators of biological pathways, but specific research in this area is yet to be conducted.
Emerging Research Trajectories and Future Directions
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and reducing costs, a trend that stands to benefit the exploration of pyridine (B92270) derivatives. nih.gov These computational tools can sift through vast datasets to identify novel molecular scaffolds, predict biological activity, and optimize pharmacokinetic properties. nih.govmdpi.com
Table 1: Machine Learning Algorithms in Modern Drug Discovery
| Algorithm Type | Description | Application in Chemical Discovery |
|---|---|---|
| Deep Learning (DL) / Artificial Neural Networks (ANNs) | Multi-layered neural networks that learn complex patterns from large datasets. | Predicting bioactivity, de novo drug design, analyzing structure-activity relationships. nih.govmdpi.com |
| Random Forest (RF) | An ensemble method using multiple decision trees to improve prediction accuracy and control for over-fitting. | Classifying active vs. inactive compounds, QSAR modeling. mdpi.com |
| Support Vector Machines (SVM) | A classification algorithm that finds the optimal hyperplane to separate data points into different classes. | Virtual screening, predicting ADMET (absorption, distribution, metabolism, excretion, toxicity) properties. mdpi.com |
The integration of AI not only speeds up the initial discovery phases but also aids in predicting potential resistance mutations and identifying new therapeutic indications for existing molecules. youtube.com
Sustainable Synthesis and Biocatalytic Approaches for Pyridine Derivatives
The chemical industry is moving towards greener and more sustainable manufacturing processes. For pyridine derivatives, this involves developing synthetic routes that are less energy-intensive and generate less waste compared to traditional methods. researchgate.net Biocatalysis, which uses enzymes or whole-cell systems, is a key technology in this transition. researchgate.net
Enzymes like transaminases are being explored for the synthesis of chiral amines and amino acids, offering high selectivity and milder reaction conditions. researchgate.net Research into the biocatalytic production of substituted pyridines from renewable biomass sources is also gaining traction, aiming to create valuable pharmaceutical intermediates without relying on petrochemical feedstocks. nih.gov While direct biocatalytic synthesis of a complex molecule like 6-Methyl-3-morpholinopyridin-2-amine is still a future goal, the foundational research is promising. For example, studies have demonstrated the use of recombinant microbial cells for the one-pot synthesis of intermediates like 2,6-bis(hydroxymethyl)pyridine from simple precursors.
Multi-Omics Integration for Systems-Level Understanding of Molecular Interactions
To fully understand the biological impact of a compound like this compound, researchers are moving beyond single-target analyses. Multi-omics—the integration of data from genomics, proteomics, metabolomics, and transcriptomics—provides a holistic view of a molecule's effects on cellular systems. nih.gov
Novel Derivatization for Enhanced Specificity and Selectivity in Research Probes
The core structure of this compound serves as a scaffold that can be chemically modified, or derivatized, to create new molecules with tailored properties. A key goal of derivatization is to develop highly specific and selective research probes. nih.gov These probes are essential tools for studying biological systems.
One strategy involves attaching fluorescent tags to the aminopyridine scaffold, turning the molecule into a probe that can be visualized within cells. nih.govresearchgate.net Researchers have successfully synthesized aminopyridine derivatives that act as fluorescent "on-off" switches, changing their light emission in the presence of specific ions or upon binding to a target protein. researchgate.net Another approach is to introduce reactive groups that allow the molecule to bind covalently to its target, enabling easier identification and characterization of the binding site. rsc.orgresearchgate.net Such derivatization efforts are crucial for transforming a potential inhibitor into a versatile tool for chemical biology. nih.govnih.gov
Methodological Advancements in High-Throughput Characterization and Screening
The discovery of lead compounds like this compound is heavily dependent on high-throughput screening (HTS), which allows for the rapid testing of thousands of compounds. researchgate.net Continuous innovation in HTS methodologies is making this process faster, more sensitive, and more informative. wiley.comnumberanalytics.comnih.gov
Modern HTS assays for kinase inhibitors have moved beyond simple activity measurements to include more sophisticated techniques. researchgate.netnih.gov These advancements provide richer data earlier in the discovery pipeline.
Table 2: Modern High-Throughput Screening and Characterization Techniques
| Technique | Principle | Application for Kinase Inhibitors |
|---|---|---|
| Fluorescence Polarization (FP) | Measures changes in the rotation of a fluorescently labeled molecule upon binding to a larger protein. | Directly quantifies binding affinity between an inhibitor and a kinase. researchgate.net |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A robust assay measuring molecular proximity, often used to detect phosphorylation events or inhibitor binding. | Used in both kinase activity and binding assays with high sensitivity and low interference. thermofisher.com |
| Affinity Selection Mass Spectrometry (ASMS) | Uses mass spectrometry to directly detect the binding of compounds from a library to a target protein. | Enables label-free screening and can identify binders to challenging targets. wiley.com |
| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify complex cellular phenotypes upon compound treatment. | Assesses a compound's effect on cell morphology, protein localization, and other cellular events. |
| PhosphoFlowSeq | A specialized assay that directly analyzes the enzymatic activities of randomly mutated kinases in high throughput. | Screens for drug resistance mutations and functionally characterizes kinase variants. nih.gov |
Challenges and Future Perspectives in Research on Substituted Pyridinamines
Synthetic Challenges and Scalability for Research Material Production
The synthesis of polysubstituted pyridines such as 6-Methyl-3-morpholinopyridin-2-amine is a non-trivial task, presenting considerable challenges in terms of regioselectivity, reaction conditions, and scalability. The pyridine (B92270) ring's intrinsic electronic properties make it difficult to functionalize at specific positions, often requiring multi-step, resource-intensive synthetic routes. researchgate.netnih.gov
A primary hurdle is achieving the desired substitution pattern. The electron-deficient nature of the pyridine ring complicates direct C-H functionalization, particularly at the C3 and C5 positions. nih.gov The synthesis of a 2,3,6-trisubstituted pyridine like the target compound requires precise control over the introduction of each functional group.
Key Synthetic Steps and Associated Challenges:
Amination at C2: Introducing the 2-amino group can be accomplished through classic methods like the Chichibabin reaction, but this often requires harsh conditions, such as high temperatures, and can lead to mixtures of isomers. researchgate.net More modern approaches involve transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, which can be performed on halopyridines. acs.org While effective, these methods often rely on expensive palladium or copper catalysts and specialized ligands, impacting the cost and scalability of producing research materials. nih.govresearchgate.net
Functionalization at C3: Introducing the morpholine (B109124) group at the C3 position is particularly challenging. Direct C-H functionalization at this position is often disfavored electronically. nih.gov A common strategy involves starting with a pre-functionalized pyridine, such as a 3-halopyridine or 3-nitropyridine, and performing a nucleophilic aromatic substitution (SNAr) reaction. acs.org For instance, a plausible route could involve the reaction of a 2-amino-3-chloro-6-methylpyridine with morpholine. However, SNAr reactions on pyridine rings can be sluggish unless activated by strong electron-withdrawing groups. acs.org
A plausible synthetic pathway for a closely related analog, 6-Morpholinopyridin-3-amine, starts from 2-chloro-5-nitropyridine, which undergoes substitution with morpholine, followed by the reduction of the nitro group to an amine. acs.org Adapting this to the target compound would require additional steps to introduce the methyl group, further highlighting the multi-step complexity and potential for scalability issues due to increased costs and potential for yield loss at each stage. amitray.com
| Synthetic Step | Plausible Method | Associated Challenges |
|---|---|---|
| Introduction of 2-Amino Group | Buchwald-Hartwig Amination of a 2-halopyridine | Cost of palladium/copper catalysts and ligands; potential for side reactions. acs.orgresearchgate.net |
| Introduction of 3-Morpholino Group | Nucleophilic Aromatic Substitution (SNAr) | Requires an activated pyridine ring (e.g., with a nitro or halo group); may require harsh conditions; regioselectivity issues. acs.org |
| Introduction of 6-Methyl Group | Starting from a pre-methylated pyridine (e.g., picoline derivative) | Availability and cost of starting material; may influence reactivity of other positions. |
| Overall Process | Multi-step sequence | Cumulative yield reduction; purification challenges at each step; overall cost and time for scalability. nih.govamitray.com |
Specificity and Selectivity Challenges in Molecular Target Interactions
The 2-aminopyridine (B139424) scaffold is a "privileged structure" frequently found in inhibitors of protein kinases. rsc.orgacs.orgnih.govnih.govresearchgate.net These enzymes play a central role in cellular signaling, and their dysregulation is implicated in numerous diseases, particularly cancer. The primary challenge in developing kinase inhibitors is not potency, but selectivity. acs.org
The human genome contains over 500 kinases, collectively known as the kinome. These proteins share a highly conserved ATP-binding pocket, which is the target for most kinase inhibitors. acs.orgnih.gov Consequently, a compound designed to inhibit one kinase often inhibits many others, leading to off-target effects that can cause toxicity or unforeseen biological responses. mdpi.comnih.gov For a research compound like this compound, which possesses the hallmarks of a kinase inhibitor, understanding its selectivity profile is paramount.
Achieving high selectivity is a significant hurdle because it requires exploiting the subtle differences that exist between kinase active sites. acs.orgnih.gov Researchers often assess selectivity by screening a compound against a large panel of kinases and reporting the concentration required to achieve 50% inhibition (IC50). nih.gov A truly selective inhibitor will show high potency against its intended target and significantly lower potency (a much higher IC50 value) against all other kinases. nih.gov
Strategies to Overcome Selectivity Challenges:
Targeting Non-Conserved Regions: Designing inhibitors that interact with less conserved regions adjacent to the ATP-binding pocket. acs.orgnih.gov
Allosteric Inhibition: Developing compounds that bind to sites remote from the ATP pocket (allosteric sites), which are typically much less conserved across the kinome. nih.govnih.gov
Covalent Inhibition: Designing inhibitors that form a permanent covalent bond with a non-conserved residue (like cysteine) in the active site, which can confer high selectivity. mdpi.com
The development of aminopyridine-based inhibitors for targets like c-Jun N-terminal kinases (JNK) has shown that high selectivity is achievable, but it requires extensive structure-activity relationship (SAR) studies and crystallographic analysis to guide the design. nih.gov Without such data, a compound like this compound remains a molecule of unknown specificity, with the potential for widespread off-target activity.
| Kinase Target | Hypothetical IC50 (nM) for a Selective Inhibitor | Hypothetical IC50 (nM) for a Non-Selective Inhibitor |
|---|---|---|
| Target Kinase A | 10 | 50 |
| Off-Target Kinase B | >10,000 | 150 |
| Off-Target Kinase C | 8,500 | 80 |
| Off-Target Kinase D | >10,000 | 500 |
Computational Modeling Limitations and Future Refinements
Computer-aided drug design (CADD) is an indispensable tool in modern research, used to predict how a molecule like this compound might bind to a protein target. mdpi.com Techniques like molecular docking and molecular dynamics (MD) simulations aim to forecast binding poses and affinities, guiding synthetic efforts. mdpi.com However, these computational methods have significant limitations that can lead to inaccurate predictions. amitray.comnih.govresearchgate.net
A major limitation lies in the scoring functions used to estimate binding affinity. These mathematical models are approximations and often fail to correlate well with experimental binding data, leading to high false-positive rates in virtual screening. amitray.comnih.gov Another critical issue is the treatment of protein flexibility . Most standard docking protocols treat the protein receptor as a rigid structure, which is a significant oversimplification, as proteins are dynamic entities that can change conformation upon ligand binding (an effect known as "induced fit"). amitray.comnih.gov
For substituted pyridinamines, two specific computational challenges are particularly acute:
Tautomerism: Molecules with multiple prototropic sites can exist as an equilibrium of different structural isomers called tautomers. numberanalytics.comrowansci.com The 2-aminopyridine moiety can exist in amino and imino tautomeric forms. The relative stability of these forms can change dramatically between a solvent environment and the protein's binding pocket. acs.orgnumberanalytics.com Predicting the biologically active tautomer is extremely challenging, and selecting the wrong one for a docking simulation will lead to fundamentally flawed results. researchgate.netrowansci.com
Protonation States: The multiple nitrogen atoms in this compound (in the pyridine ring, the amino group, and the morpholine ring) can be protonated or deprotonated depending on the pH. The local microenvironment of a protein's active site can have a very different effective pH from the surrounding solvent. researchgate.net Accurately predicting the pKa values and thus the correct protonation state of the ligand within the binding site is a complex quantum chemical problem that is crucial for correctly modeling key interactions like hydrogen bonds. acs.orgbas.bgnih.govpeerj.com
Future refinements in this field are focused on developing more accurate scoring functions, incorporating protein flexibility through ensemble docking or flexible-receptor simulations, and using higher-level quantum mechanics (QM) calculations to better predict tautomer and protonation states. researchgate.netmdpi.com The integration of machine learning and artificial intelligence is also a promising avenue for improving the predictive power of these models by learning from vast datasets of experimental information. rsc.org
Interdisciplinary Approaches for Comprehensive Understanding of Pyridine Chemistry
Overcoming the challenges outlined above requires a deeply integrated, interdisciplinary approach. The study of pyridine-based compounds like this compound cannot be confined to a single scientific domain. nih.govnih.gov A comprehensive understanding emerges only from the synergy between multiple fields.
Synthetic and Medicinal Chemistry: Synthetic chemists develop the methods to create the molecules, while medicinal chemists design analogs and conduct biological testing to build a structure-activity relationship (SAR). nih.govmdpi.comresearchgate.net This iterative cycle of design-synthesis-test is the engine of drug discovery.
Structural Biology: Techniques like X-ray crystallography and cryo-electron microscopy provide atomic-level, three-dimensional snapshots of how a compound binds to its target protein. nih.gov This information is invaluable, offering definitive proof of the binding mode and revealing key interactions that can be optimized for improved potency and selectivity.
Computational Science: Computational chemists and bioinformaticians use modeling to rationalize SAR data, prioritize which new compounds to synthesize, and predict properties like binding affinity and selectivity. nih.govmdpi.com When integrated with experimental data, computational models become significantly more powerful and reliable. nih.govmdpi.com
Pharmacology and Systems Biology: Pharmacologists study the effects of the compound in cellular and whole-organism models, moving beyond simple enzyme inhibition to understand the broader biological consequences, including potential off-target effects and resistance mechanisms. nih.gov
The successful development of selective kinase inhibitors, for example, often involves a team where computational chemists propose new designs based on a crystal structure, synthetic chemists devise a route to make them, and pharmacologists test their activity and selectivity, with the results feeding back to the computational team to refine the models for the next cycle. mdpi.com This collaborative feedback loop is essential for navigating the complexities of pyridine chemistry and translating a simple scaffold into a precisely targeted and well-understood molecular probe or therapeutic candidate.
Q & A
What are the standard synthetic routes for 6-Methyl-3-morpholinopyridin-2-amine, and what key reaction conditions are involved?
The synthesis typically involves two main steps: (1) functionalization of a pyridine precursor and (2) introduction of the morpholine group via nucleophilic substitution. Starting materials such as 2-methylpyridine derivatives are reacted with morpholine under reflux conditions in ethanol or similar solvents. Catalysts like lithium hydroxide (LiOH) may enhance reaction efficiency. Purification is achieved using column chromatography with silica gel and ethyl acetate/petroleum ether mixtures . Industrial-scale synthesis employs continuous flow reactors for optimized yield and scalability .
How can researchers optimize the synthesis of this compound to improve yield and purity?
Key parameters include:
- Temperature control : Maintaining reflux conditions (~80°C) to ensure complete substitution without side reactions.
- Catalyst selection : Lithium hydroxide or palladium catalysts improve reaction kinetics .
- Purification : Gradient elution in column chromatography (e.g., 2:8 ethyl acetate/petroleum ether) resolves structural analogs .
- Scale-up : Batch reactors with automated temperature and pressure monitoring reduce variability in large-scale synthesis .
What spectroscopic and analytical methods are recommended for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substitution patterns and morpholine integration .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- FT-IR Spectroscopy : Identifies amine (-NH) and morpholine (C-O-C) functional groups .
- Elemental Analysis : Matches experimental C, H, N percentages with theoretical values .
What strategies are employed to analyze contradictory bioactivity data when evaluating the compound’s enzyme inhibition effects?
- Replicate assays : Conduct triplicate experiments under controlled conditions (pH, temperature) to minimize variability .
- Statistical tools : Use ANOVA or t-tests to assess significance of activity differences between analogs .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding interactions that may explain discrepancies between in vitro and in silico results .
What are the common chemical reactions that this compound undergoes, and what are the typical products?
- Oxidation : Forms N-oxides using KMnO or CrO, altering electronic properties .
- Reduction : Hydrogenation with Pd/C yields saturated amine derivatives .
- Substitution : Reacts with alkyl halides to produce N-alkylated analogs, useful in structure-activity relationship (SAR) studies .
How can molecular docking studies be integrated with experimental data to elucidate the mechanism of action?
- Target selection : Prioritize enzymes (e.g., kinases) based on homology to known pyridine targets .
- Docking protocols : Use Schrödinger Suite or GROMACS to simulate ligand-receptor interactions, focusing on hydrogen bonding with morpholine oxygen .
- Validation : Cross-reference docking scores (e.g., binding energy ≤ -8 kcal/mol) with IC values from enzyme inhibition assays .
What are the critical parameters to consider when designing antimicrobial assays for derivatives of this compound?
- Microbial strains : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) reference strains for broad-spectrum evaluation .
- Concentration range : Test 0.1–100 µM to determine minimum inhibitory concentration (MIC) .
- Controls : Include ciprofloxacin as a positive control and DMSO as a solvent control .
How do structural modifications at specific positions of the pyridine ring influence biological activity?
- Morpholine position : Substitution at the 3-position enhances solubility and binding to hydrophobic enzyme pockets .
- Methyl group : A 6-methyl group improves metabolic stability compared to unsubstituted analogs .
- Aryl extensions : Adding electron-withdrawing groups (e.g., -CF) at the 4-position increases antimicrobial potency (MIC reduction by 50% in some cases) .
How can researchers address low yields in the final step of synthesizing this compound?
- Reaction monitoring : Use TLC or HPLC to track intermediate formation and adjust reaction time .
- Solvent optimization : Switch from ethanol to DMF for better solubility of guanidine nitrate intermediates .
- Catalyst loading : Increase LiOH concentration from 0.1 M to 0.2 M to accelerate cyclization .
What computational tools are recommended for predicting the ADMET properties of this compound?
- SwissADME : Predicts bioavailability, logP (optimal range: 1–3), and blood-brain barrier permeability .
- ProTox-II : Assesses toxicity endpoints (e.g., hepatotoxicity) based on structural alerts .
- Molinspiration : Estimates drug-likeness using rule-of-five parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
